Rubidium hydroxide

Description

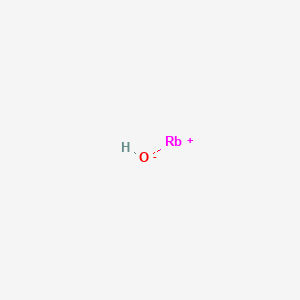

This compound is an alkali metal hydroxide and a rubidium molecular entity.

Properties

IUPAC Name |

rubidium(1+);hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.Rb/h1H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRMKOQKXYSDML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HORb, RbOH | |

| Record name | RUBIDIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4417 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | rubidium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061655 | |

| Record name | Rubidium hydroxide (Rb(OH)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.475 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rubidium hydroxide appears as a grayish-white solid. It is very irritating to skin and eyes. Denser than water. It is used in electric storage batteries., Greyish-white deliquescent solid; [Merck Index] 50% aqueous solution: Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | RUBIDIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4417 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rubidium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1310-82-3 | |

| Record name | RUBIDIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4417 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rubidium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium hydroxide ((sup 81)Rb) Injection [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium hydroxide (Rb(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium hydroxide (Rb(OH)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIDIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2692362HBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Rubidium Hydroxide from Rubidium Oxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of rubidium hydroxide (B78521) (RbOH) from rubidium oxide (Rb₂O). The document details the chemical properties of the involved substances, a comprehensive experimental protocol, and critical safety measures. All quantitative data is presented in a structured format for clarity and ease of comparison.

Introduction

Rubidium hydroxide is a strong alkali used in specialized applications, including scientific research, catalysis, and as a component in electric storage batteries.[1][2] While commercially available, typically as an aqueous solution, its synthesis in a laboratory setting is often necessary for specific research applications requiring high purity or anhydrous forms.[1][3] The most direct method for preparing this compound is through the reaction of rubidium oxide with water.[3][4]

This reaction is a vigorous, exothermic acid-base reaction where the basic oxide, rubidium oxide, reacts with water to form the corresponding hydroxide.[4][5] The process is straightforward in terms of stoichiometry but requires meticulous control over reaction conditions due to the high reactivity of the materials and the significant heat evolution.[3][4][6]

Physicochemical Properties

A summary of the key properties for the reactant and product is provided below. Understanding these characteristics is crucial for safe handling and successful synthesis.

| Property | Rubidium Oxide (Rb₂O) | This compound (RbOH) |

| Formula | Rb₂O | RbOH[1] |

| Molar Mass | 186.94 g/mol | 102.475 g/mol [1] |

| Appearance | Yellow solid[4][7] | Grayish-white hygroscopic solid[1][6][8] |

| Density | 4.0 g/cm³ (approx.) | 3.2 g/cm³ (solid)[8][9] |

| Melting Point | >500 °C (decomposes) | 301 °C[1][8] |

| Boiling Point | N/A | 1,390 °C[1] |

| Solubility in Water | Reacts exothermically[4] | 100 g/100 mL at 15 °C[1] |

| Key Characteristics | Strong base, highly reactive and hygroscopic.[4] | Strong base, highly caustic, hygroscopic, absorbs CO₂ from air.[3][6][9] |

Synthesis of this compound

The synthesis is based on the direct reaction between rubidium oxide and water.

Balanced Chemical Equation: Rb₂O (s) + H₂O (l) → 2 RbOH (aq)[3][5][10][11]

This is classified as a combination or synthesis reaction.[12] The reaction is highly exothermic.[4]

Experimental Protocol

This protocol outlines a safe and effective procedure for the synthesis of an aqueous solution of this compound.

Materials and Equipment:

-

Rubidium Oxide (Rb₂O)

-

Deionized, degassed water

-

Schlenk flask or three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Inert gas supply (Argon or Nitrogen) with bubbler

-

Cannula for liquid transfer (optional)

-

Appropriate storage container (e.g., polyethylene)

Procedure:

-

System Preparation: Assemble the flask, dropping funnel, and gas inlet/outlet in a fume hood. Ensure all glassware is thoroughly dried. Place the flask in an ice/water bath on top of the magnetic stirrer.

-

Inert Atmosphere: Purge the entire system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove air and moisture. Maintain a slight positive pressure of the inert gas throughout the experiment.

-

Reagent Preparation:

-

Carefully weigh the desired amount of deionized, degassed water and add it to the dropping funnel.

-

Under the inert atmosphere, carefully weigh and transfer the rubidium oxide powder into the reaction flask containing a magnetic stir bar.

-

-

Reaction Execution:

-

Begin stirring the rubidium oxide powder in the flask.

-

Add the water from the dropping funnel to the rubidium oxide very slowly, drop by drop. The addition must be carefully controlled to manage the exothermic nature of the reaction.[3]

-

Monitor the temperature of the reaction vessel. If the temperature rises too quickly or excessive fuming is observed, pause the addition until the reaction subsides. The dissolution of the resulting this compound is also highly exothermic and may be sufficient to boil the solution.[3][6]

-

-

Completion and Isolation:

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction has gone to completion. The result will be a clear, colorless solution of this compound.[13]

-

If a solid product is desired, the water can be removed under vacuum, but this is challenging as the hydroxide is difficult to dehydrate.[4] For most purposes, the resulting aqueous solution is used directly.

-

-

Storage: Transfer the this compound solution to a tightly sealed, air-tight container, preferably made of polyethylene, as strong alkali solutions can etch glass over time.[1] Store under an inert atmosphere to prevent reaction with atmospheric carbon dioxide.[3][14]

Process Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Experimental workflow for this compound synthesis.

Reaction Pathway

The synthesis proceeds through a direct combination reaction pathway where the oxide anion acts as a strong base, readily reacting with water to form hydroxide ions.

Caption: Reaction pathway for the formation of RbOH.

Safety and Handling

Both rubidium oxide and this compound are hazardous materials requiring stringent safety protocols.

-

Rubidium Oxide (Rb₂O):

-

Highly reactive with water, releasing flammable gases upon contact which may ignite spontaneously.[15]

-

Must be handled under an inert, dry atmosphere.[15][17] Protective equipment, including gloves, lab coat, and safety goggles, is mandatory.[18]

-

In case of fire, use sand or special powder extinguishers; do not use water .[16][17]

-

-

This compound (RbOH):

-

Extremely caustic and corrosive.[3][9] Causes immediate and severe burns upon contact with skin or eyes.[1][6]

-

The dissolution process is highly exothermic, which can cause the solution to boil and splash.[3][6]

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield when handling concentrated solutions.

-

All operations should be conducted in a well-ventilated chemical fume hood.[18] Ensure immediate access to an emergency eyewash station and safety shower.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Rubidium oxide - Wikipedia [en.wikipedia.org]

- 5. you-iggy.com [you-iggy.com]

- 6. This compound | RbOH | CID 62393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. WebElements Periodic Table » Rubidium » this compound [webelements.com]

- 9. grokipedia.com [grokipedia.com]

- 10. webqc.org [webqc.org]

- 11. brainly.com [brainly.com]

- 12. m.youtube.com [m.youtube.com]

- 13. WebElements Periodic Table » Rubidium » reactions of elements [webelements.com]

- 14. CAS 1310-82-3: this compound | CymitQuimica [cymitquimica.com]

- 15. RUBIDIUM OXIDE - Safety Data Sheet [chemicalbook.com]

- 16. sds.mcmaster.ca [sds.mcmaster.ca]

- 17. physics.purdue.edu [physics.purdue.edu]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Rubidium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium hydroxide (B78521) (RbOH) is a strong inorganic base with significant applications in various scientific and industrial fields. As an alkali metal hydroxide, it shares characteristics with its more common counterparts, sodium hydroxide and potassium hydroxide, but also possesses unique properties owing to the nature of the rubidium cation. This technical guide provides a comprehensive overview of the physical and chemical properties of rubidium hydroxide, detailed experimental protocols for their determination, and a summary of its key reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physical Properties of this compound

This compound is a white, hygroscopic solid that is highly soluble in water.[1] It is a strong alkali and is commercially available, typically as an aqueous solution.[1][2] The physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | RbOH | [3] |

| Molar Mass | 102.475 g/mol | [3][4] |

| Appearance | Grayish-white or white, hygroscopic solid | [1][5] |

| Density | 3.203 g/cm³ | [2][3] |

| Melting Point | 301 °C (574 °F; 574 K) | [1][3] |

| Boiling Point | 1,390 °C (2,530 °F; 1,660 K) | [1][6] |

| Solubility in Water | 100 g/100 mL (at 15 °C) | [1] |

Chemical Properties and Reactivity of this compound

This compound is a powerful base, stronger than sodium hydroxide, and is highly corrosive.[5] Its chemical behavior is dominated by its strong alkalinity and the reactivity of the hydroxide ion.

| Property | Description | Reference(s) |

| Basicity | A strong base that fully dissociates in water to form rubidium (Rb⁺) and hydroxide (OH⁻) ions. | [7][8] |

| Hygroscopicity | Readily absorbs moisture from the air. | [1] |

| Reaction with CO₂ | Reacts with atmospheric carbon dioxide to form rubidium carbonate (Rb₂CO₃).[1][7] | [1][7] |

| Reactivity with Acids | Undergoes neutralization reactions with acids to form the corresponding rubidium salt and water.[6] | [6] |

| Crystal Structure | At low temperatures, it has an orthorhombic crystal structure.[3] | [3] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, with the reaction of rubidium oxide or rubidium sulfate (B86663) with a suitable reactant being common approaches.

1. From Rubidium Oxide:

-

Reaction: Rb₂O(s) + H₂O(l) → 2RbOH(aq)[2]

-

Procedure:

-

In a fume hood, carefully add rubidium oxide in small portions to deionized water in a beaker, while stirring continuously. The reaction is exothermic.

-

Once the reaction is complete, allow the solution to cool.

-

The resulting solution is aqueous this compound.

-

2. From Rubidium Sulfate:

-

Reaction: Rb₂SO₄(aq) + Ba(OH)₂(aq) → 2RbOH(aq) + BaSO₄(s)

-

Procedure:

-

Prepare separate aqueous solutions of rubidium sulfate and barium hydroxide.

-

Slowly add the barium hydroxide solution to the rubidium sulfate solution with constant stirring. A white precipitate of barium sulfate will form.

-

Allow the precipitate to settle, then separate the supernatant containing the aqueous this compound by decantation or filtration.

-

Determination of Melting Point (for a Hygroscopic Solid)

Due to its hygroscopic nature, special precautions must be taken when determining the melting point of this compound.

-

Apparatus: Melting point apparatus, capillary tubes, desiccator, and a means to seal the capillaries (e.g., a small flame or capillary sealer).

-

Procedure:

-

Dry the this compound sample in a desiccator over a suitable drying agent.

-

Quickly load the dried, finely powdered sample into a capillary tube to a height of 2-3 mm.

-

Immediately seal the open end of the capillary tube using a small flame to prevent the absorption of atmospheric moisture.[9]

-

Place the sealed capillary tube in the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) and observe the temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid. This range is the melting point.[10]

-

Determination of Solubility

-

Procedure:

-

Prepare a saturated solution of this compound in a known volume of deionized water at a specific temperature by adding the solid until no more dissolves.

-

Carefully decant or filter a known volume of the saturated solution to remove any undissolved solid.

-

Titrate the known volume of the saturated this compound solution with a standardized acid solution (e.g., HCl) using a suitable indicator (e.g., phenolphthalein).

-

From the titration results, calculate the molarity of the this compound in the saturated solution.

-

Convert the molarity to solubility in grams per 100 mL.

-

Acid-Base Titration to Determine Basicity

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein) to the solution.

-

Titrate the this compound solution with a standardized solution of a strong acid (e.g., hydrochloric acid) from a burette until the endpoint is reached, indicated by a color change.[11]

-

Record the volume of the acid used.

-

Calculate the molarity of the this compound solution and confirm its basicity.

-

Key Reactions of this compound

Neutralization Reaction

This compound readily reacts with acids in a neutralization reaction to produce a rubidium salt and water. For example, with hydrochloric acid:

RbOH(aq) + HCl(aq) → RbCl(aq) + H₂O(l)[6]

Reaction with Carbon Dioxide

As a strong base, this compound absorbs carbon dioxide from the atmosphere to form rubidium carbonate:

2RbOH(s) + CO₂(g) → Rb₂CO₃(s) + H₂O(l)[1][7]

Visualizations

Caption: Synthesis pathways and key reactions of this compound.

Caption: Workflow for determining the melting point of hygroscopic this compound.

Conclusion

This compound is a highly reactive and versatile compound with distinct physical and chemical properties. Its strong basicity and hygroscopic nature necessitate careful handling and specific experimental procedures for accurate characterization. This guide provides a foundational understanding of this compound for professionals in research and development, offering a consolidated resource for its properties, synthesis, and key reactions. The detailed protocols and visual workflows are intended to aid in the safe and effective utilization of this important chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. physik.uni-paderborn.de [physik.uni-paderborn.de]

- 4. This compound | RbOH | CID 62393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. keystagewiki.com [keystagewiki.com]

- 7. mdpi.com [mdpi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. mt.com [mt.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. 4.5 Acid-Base Titrations – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]

Unveiling the Crystalline Architecture of Rubidium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and lattice parameters of rubidium hydroxide (B78521) (RbOH), a strong base with applications in various scientific and industrial domains. This document summarizes the known polymorphs of RbOH, details the experimental protocols for their characterization, and presents the crystallographic data in a structured format for ease of comparison.

Introduction to the Polymorphism of Rubidium Hydroxide

This compound is known to exist in several crystalline forms, or polymorphs, the stability of which is dependent on temperature and pressure. The primary polymorphs characterized to date include a high-temperature cubic phase, a room-temperature monoclinic phase, and a low-temperature orthorhombic phase, in addition to a high-pressure phase. Understanding the specific crystallographic details of these polymorphs is crucial for applications where precise control over its physical and chemical properties is required.

Crystal Structures and Lattice Parameters

The crystallographic data for the known polymorphs of this compound are summarized in the tables below. These data have been determined primarily through single-crystal X-ray diffraction (XRD) and neutron powder diffraction techniques.

Monoclinic Polymorph (Phase II)

This phase is stable at ambient temperature. Two slightly different monoclinic structures have been reported in the literature.

Table 1: Crystallographic Data for the Monoclinic (P2₁/m) Polymorph of this compound.

| Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 4.17 |

| b (Å) | 4.16 |

| c (Å) | 5.95 |

| α (°) | 90 |

| β (°) | 104.16 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 100.09 |

| Formula Units (Z) | 2 |

Table 2: Crystallographic Data for the Monoclinic (P2₁) Polymorph of this compound.

| Parameter | Value[2] |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.12 |

| b (Å) | 4.23 |

| c (Å) | 5.75 |

| α (°) | 90 |

| β (°) | 110.55 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 93.78 |

Orthorhombic Polymorph (Phase IVb)

This polymorph is the stable form at low temperatures.

Table 3: Crystallographic Data for the Orthorhombic Polymorph of this compound.

| Parameter | Value[1] |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Formula Units (Z) | 4 |

Note: Detailed lattice parameters for the orthorhombic phase require further search in the cited literature.

High-Temperature and High-Pressure Polymorphs

At temperatures around 600 K, this compound adopts a pseudo-rocksalt structure with a cubic space group (Fm3m), designated as Phase I.[1] Under high pressure, RbOH transforms into a phase designated as Phase VI.[1]

Experimental Protocols

The determination of the crystal structure of this compound and its polymorphs relies on sophisticated diffraction techniques. Due to the highly hygroscopic nature of RbOH, special handling procedures are imperative to prevent sample degradation.

Sample Preparation

Anhydrous this compound for crystallographic analysis is typically prepared by the reaction of rubidium metal with water, followed by dehydration under vacuum. Given its extreme hygroscopicity, all sample handling, including loading into capillaries for XRD or sample holders for neutron diffraction, must be performed in a dry, inert atmosphere, such as a glovebox. For neutron diffraction studies, deuterated samples (RbOD) are often used to minimize incoherent scattering from hydrogen.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the primary technique for the precise determination of the atomic arrangement within a crystal.

-

Instrumentation: A four-circle automated diffractometer equipped with a scintillation counter or a modern CCD/CMOS detector is typically employed.

-

X-ray Source: Molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) radiation is commonly used.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is cooled to a low temperature (e.g., 100 K or 200 K) using a cryostream to reduce thermal vibrations of the atoms. A series of diffraction images are collected over a range of crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson techniques and refined by least-squares methods using software packages such as SHELXTL or Olex2.

Neutron Powder Diffraction

Neutron diffraction is particularly valuable for accurately locating the positions of light atoms, such as hydrogen (or deuterium), in the crystal structure.

-

Instrumentation: A high-resolution neutron powder diffractometer at a research reactor or spallation source is used.

-

Neutron Source: A monochromatic neutron beam of a specific wavelength is selected.

-

Data Collection: The powdered sample (often deuterated) is loaded into a suitable container (e.g., a vanadium can). The diffraction pattern is recorded over a wide range of scattering angles (2θ). Data collection is often performed at various temperatures to study phase transitions.

-

Data Analysis: The diffraction pattern is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data. This allows for the refinement of lattice parameters, atomic positions, and other structural details.

Visualization of this compound Phase Transitions

The relationship between the different polymorphs of this compound as a function of temperature is a key aspect of its solid-state chemistry. The following diagram illustrates the phase transitions.

Caption: Phase transitions of this compound with increasing temperature.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and lattice parameters of the known polymorphs of this compound. The presentation of quantitative data in tabular format, along with a description of the experimental methodologies and a visualization of the phase transitions, offers a valuable resource for researchers and professionals in fields where the properties of this compound are of interest. Further research, particularly high-pressure crystallographic studies, will continue to refine our understanding of the complex solid-state behavior of this compound.

References

Rubidium Hydroxide: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of rubidium hydroxide (B78521) (RbOH) in a range of solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data and detailed experimental methodologies.

Introduction

Rubidium hydroxide is a strong alkali metal hydroxide, existing as a grayish-white solid that is highly hygroscopic.[1][2] It is a powerful corrosive agent and requires careful handling.[1] Due to its strong basicity, RbOH plays a role in specialized chemical syntheses and is of interest in various research applications.[3] Understanding its solubility in different solvent systems is crucial for its application in synthetic chemistry, materials science, and potentially in pharmaceutical development as a strong base in specific synthetic routes.

This guide summarizes the available quantitative data on the solubility of this compound, provides detailed experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Below are tabulated summaries of its solubility in water and other solvents.

Solubility in Water

This compound is highly soluble in water.[1][4] The dissolution process is exothermic, generating a significant amount of heat. The following table summarizes the available quantitative data for the solubility of this compound in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL) | Citation |

| 15 | 100 | [1][2][4] |

| 15 | 180 | [5] |

| 30 | 173 | [6][7] |

Note: Conflicting data exists for the solubility at 15°C. Researchers should verify this value experimentally for high-precision applications.

Solubility in Organic Solvents

This compound exhibits varying degrees of solubility in organic solvents. It is generally soluble in polar protic solvents like alcohols and insoluble in non-polar or aprotic solvents.

| Solvent | Common Name | Solubility | Citation |

| Methanol | Alcohol | Soluble | [4] |

| Ethanol | Alcohol | Soluble | [4][8][9] |

| Anhydrous Ammonia | --- | Insoluble | [4] |

| Diethyl Ether | Ether | Insoluble | [4] |

| Tetrahydrofuran (THF) | --- | Insoluble | [4] |

Factors Influencing Solubility

The solubility of an ionic compound like this compound is governed by several physicochemical factors. A fundamental understanding of these factors is essential for predicting and controlling its solubility in various applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many research and development activities. The following are detailed methodologies for key experiments related to the solubility of this compound.

Gravimetric Method for Determining Solubility in Water

This method is suitable for determining the solubility of a highly soluble compound like this compound in water at a specific temperature.

Materials:

-

This compound (solid)

-

Distilled or deionized water

-

Thermostatically controlled water bath or incubator

-

Beakers or flasks with stoppers

-

Analytical balance (accurate to 0.0001 g)

-

Filtration apparatus (e.g., syringe with a membrane filter)

-

Pre-weighed weighing bottles

-

Drying oven

Procedure:

-

Temperature Control: Set the water bath or incubator to the desired temperature and allow it to equilibrate.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known mass of distilled water in a sealable flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent absorption of atmospheric carbon dioxide, which would react with the this compound.

-

Place the flask in the temperature-controlled environment and agitate it (e.g., using a magnetic stirrer) for a sufficient time to reach equilibrium. For highly soluble salts, several hours may be required. It is advisable to periodically measure the concentration of the solution until it becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known mass or volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a membrane filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, dry weighing bottle and record the total mass.

-

Place the weighing bottle with the solution in a drying oven set to a temperature that will evaporate the water without decomposing the this compound (e.g., 105-110 °C).

-

Dry the sample to a constant mass. This is achieved by repeatedly drying, cooling in a desiccator, and weighing until the mass no longer changes between weighing cycles.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

-

Mass of dissolved this compound = (Mass of weighing bottle + dry RbOH) - (Mass of empty weighing bottle)

-

Mass of water = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility ( g/100 g water) = (Mass of dissolved this compound / Mass of water) x 100

-

Titrimetric Method for Determining Solubility

This method can be used as an alternative to the gravimetric method and is particularly useful when a high degree of accuracy is required.

Materials:

-

Saturated solution of this compound prepared as in the gravimetric method.

-

Standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid, HCl).

-

Phenolphthalein (B1677637) indicator.

-

Burette, pipette, and conical flasks.

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound at a constant temperature as described in the gravimetric method.

-

Sample Preparation:

-

Withdraw a precise volume (e.g., 10.00 mL) of the clear, filtered saturated solution using a volumetric pipette and transfer it to a conical flask.

-

Dilute the sample with a known volume of distilled water to a suitable concentration for titration.

-

-

Titration:

-

Add a few drops of phenolphthalein indicator to the diluted this compound solution. The solution will turn pink.

-

Titrate the solution with the standardized hydrochloric acid solution from the burette until the pink color just disappears. Record the volume of HCl used.

-

Repeat the titration at least two more times to ensure precision.

-

-

Calculation of Solubility:

-

Calculate the moles of HCl used in the titration (Moles = Molarity x Volume in Liters).

-

From the stoichiometry of the neutralization reaction (RbOH + HCl → RbCl + H₂O), the moles of RbOH in the titrated sample are equal to the moles of HCl used.

-

Calculate the concentration of the saturated this compound solution in moles per liter (Molarity = Moles of RbOH / Volume of the initial sample in Liters).

-

Convert the molarity to solubility in g/100 mL (Solubility = Molarity x Molar mass of RbOH x 0.1).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. This compound | 1310-82-3 [chemicalbook.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Rubidium_hydroxide [chemeurope.com]

- 6. dl.icdst.org [dl.icdst.org]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound CAS#: 1310-82-3 [m.chemicalbook.com]

- 9. Buy this compound | 1310-82-3 [smolecule.com]

Rubidium Hydroxide: A Technical Guide to a Quintessential Strong Arrhenius Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rubidium hydroxide (B78521) (RbOH), focusing on its classification and behavior as a strong Arrhenius base. The document details its physicochemical properties, quantitative characteristics, experimental protocols for its characterization, and its applications in scientific research, alongside critical safety and handling information.

Introduction to Rubidium Hydroxide

This compound (RbOH) is an inorganic compound composed of a rubidium cation (Rb⁺) and a hydroxide anion (OH⁻).[1][2] It is a colorless, white solid that is commercially available, typically as an aqueous solution.[1][2] RbOH is a quintessential example of a strong Arrhenius base.[3][4] According to the Arrhenius theory, a base is a substance that dissociates in an aqueous solution to produce hydroxide (OH⁻) ions.[3][5] Strong bases, like this compound, are distinguished by their ability to dissociate completely in water, leading to a significant increase in the concentration of hydroxide ions.[3][5][6] This complete ionization is the primary reason for its potent basicity and high reactivity.[3][6]

While highly effective as a base, this compound is used less frequently in industrial processes compared to sodium hydroxide (NaOH) and potassium hydroxide (KOH), which can perform similar functions more economically and safely.[1][7] However, its unique properties make it a valuable reagent in specific research and synthesis applications, including the modification of metal oxide catalysts and as an intermediate in the synthesis of other rubidium compounds.[1][2]

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below. Its behavior as a strong base is dictated by these characteristics.

Physical Properties

This compound is a hygroscopic, white solid.[2][7] It readily absorbs moisture and carbon dioxide from the atmosphere, forming rubidium carbonate and bicarbonate.[7][8]

| Property | Value |

| Molar Mass | 102.48 g/mol [2] |

| Appearance | Grayish-white solid[9] |

| Density | 3.203 g/cm³ (solid)[2] |

| Melting Point | 301 °C (574 °F; 574 K)[2] |

| Boiling Point | 1,390 °C (2,530 °F; 1,660 K)[1] |

Solubility

RbOH is highly soluble in water, a key characteristic for an Arrhenius base.[8][10] The dissolution process is highly exothermic, releasing a significant amount of heat.[7]

| Solvent | Solubility | Temperature |

| Water | 180 g / 100 mL | 15 °C[2] |

| Water | 173 g / 100 mL | 30 °C[1][10] |

| Ethanol | Soluble | - |

Basicity and pH

As a strong base, RbOH dissociates completely in water.[4][6] This means that for any given molarity of an RbOH solution, the concentration of hydroxide ions [OH⁻] is considered equal to the initial concentration of RbOH.[3][11] The pKb, a measure of basicity, is correspondingly very low.[2]

| Parameter | Value |

| pKb | -1.99[2] |

| pKa | 15.4[1] |

The pH of a this compound solution can be calculated directly from its molar concentration (M).

-

Calculate pOH: pOH = -log[OH⁻]

-

Since dissociation is complete: [OH⁻] = [RbOH]

-

Calculate pH: pH = 14 - pOH

Table of Calculated pH for Various RbOH Concentrations:

| RbOH Concentration (M) | [OH⁻] (M) | pOH | Calculated pH |

| 2.5 M | 2.5 | -0.40 | 14.40[12] |

| 1.0 M | 1.0 | 0.00 | 14.00 |

| 0.1 M | 0.1 | 1.00 | 13.00 |

| 0.018 M | 0.018 | 1.74 | 12.26[11] |

| 0.0019 M | 0.0019 | 2.72 | 11.28[13] |

Core Chemical Behavior

Dissociation in Water

The primary action of this compound as an Arrhenius base is its complete dissociation in an aqueous solution. This process yields rubidium cations and hydroxide anions, thereby increasing the concentration of OH⁻ in the solution.[5]

Figure 1: Dissociation pathway of this compound in water.

Neutralization Reactions

As a strong base, RbOH reacts vigorously with acids in neutralization reactions to form a rubidium salt and water.[8] This is a hallmark of its basic character.

Example: Reaction with Hydrochloric Acid (HCl) RbOH(aq) + HCl(aq) → RbCl(aq) + H₂O(l)

Figure 2: Conceptual map of a strong Arrhenius base.

Experimental Protocols

The following protocols describe standard laboratory procedures to qualitatively and quantitatively assess the basicity of this compound.

Protocol 1: Qualitative Determination of Basicity via pH Indicator

This experiment provides a rapid, visual confirmation of the basic nature of an RbOH solution.

-

Objective: To demonstrate that an aqueous solution of RbOH is strongly basic.

-

Materials:

-

Procedure:

-

Prepare a dilute aqueous solution of RbOH (e.g., 0.1 M) by carefully dissolving a pre-calculated amount of solid RbOH in deionized water or by diluting a stock solution. Caution: The dissolution is exothermic.[7] Add the hydroxide to the water slowly.[2]

-

Add a few drops of universal indicator to the solution.[14]

-

Alternatively, dip a strip of pH paper into the solution.

-

Observe the color change.

-

-

Expected Results: The universal indicator will turn a deep blue or violet color, and the pH paper will indicate a pH value significantly above 7 (typically in the 12-14 range), confirming the solution is strongly alkaline.[14]

Protocol 2: Quantitative Analysis by Titration of a Strong Acid

This protocol determines the exact concentration of an acid solution using a standardized solution of this compound.

-

Objective: To determine the molarity of a strong acid (e.g., HCl) solution by titrating it with a known concentration of RbOH solution.[15][16]

-

Materials:

-

Standardized RbOH solution (e.g., 0.100 M)

-

HCl solution of unknown concentration

-

Phenolphthalein (B1677637) indicator

-

50 mL burette

-

25 mL pipette

-

250 mL Erlenmeyer flask

-

Deionized water

-

PPE as specified in Protocol 1.

-

-

Procedure:

-

Rinse the burette with a small amount of the standardized RbOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette exactly 25.00 mL of the unknown HCl solution into the Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the HCl solution in the flask. The solution will be colorless.

-

Slowly add the RbOH solution from the burette to the flask while continuously swirling the flask.

-

Continue adding the titrant until the endpoint is reached. The endpoint is signaled by the first appearance of a faint but permanent pink color.

-

Record the final volume of the RbOH solution from the burette.

-

Repeat the titration at least two more times for precision.

-

-

Calculation:

-

Calculate the volume of RbOH added: VRbOH = Final Volume - Initial Volume.

-

Calculate the moles of RbOH used: MolesRbOH = MolarityRbOH × VRbOH (in Liters).

-

From the balanced equation (RbOH + HCl → RbCl + H₂O), the mole ratio is 1:1. Therefore, MolesHCl = MolesRbOH.

-

Calculate the molarity of the acid: MolarityHCl = MolesHCl / VHCl (in Liters).

-

Figure 3: Experimental workflow for strong acid-base titration.

Applications in Research and Drug Development

While not a bulk chemical, this compound has niche applications in scientific research:

-

Catalysis: It is used to modify metal oxide catalysts.[1]

-

Chemical Synthesis: The synthesis of nearly all rubidium compounds involves this compound as an intermediate.[2] It can be used as a strong base in organic synthesis to deprotonate weak acids.[6]

-

Specialty Chemicals: RbOH plays a role in the production of certain specialty chemicals used in pharmaceuticals.[17]

-

Research: In laboratory settings, it is used as a reagent in various studies involving rubidium ions.[8]

Safety and Handling

This compound is a highly corrosive and caustic material that requires stringent safety protocols.[2][7]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat or chemical-resistant apron, and alkali-resistant gloves (e.g., neoprene, nitrile, or butyl rubber) when handling RbOH.[18][19]

-

Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[18] Avoid creating dust if handling the solid form. When diluting, always add the hydroxide to water slowly, never the other way around, to control the exothermic reaction.[2]

-

Storage: Store RbOH in tightly sealed, air-tight containers in a cool, dry, well-ventilated area.[7][20] It should be kept separate from incompatible materials, especially acids.[19]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[18][19]

-

Eye Contact: Immediately flush eyes with water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rubidium_hydroxide [chemeurope.com]

- 3. quora.com [quora.com]

- 4. ck12.org [ck12.org]

- 5. brainly.com [brainly.com]

- 6. List of the Strong Bases (Arrhenius Bases) [thoughtco.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. CAS 1310-82-3: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound | RbOH | CID 62393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. homework.study.com [homework.study.com]

- 12. chegg.com [chegg.com]

- 13. wyzant.com [wyzant.com]

- 14. Chemistry Demonstration: Acids and Bases | Tennessee Tech Chemistry Computer Resources [sites.tntech.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. dqpure.com [dqpure.com]

- 18. research.uga.edu [research.uga.edu]

- 19. nj.gov [nj.gov]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Hygroscopic Nature of Rubidium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of rubidium hydroxide (B78521) (RbOH). Due to its extreme affinity for atmospheric moisture, a thorough understanding of its behavior is critical for proper handling, storage, and application in research and development. This document outlines the fundamental principles of its hygroscopicity, presents relevant physicochemical data, details experimental protocols for its characterization, and discusses the implications for its use.

Introduction to the Hygroscopic Nature of Rubidium Hydroxide

This compound is a strong alkali metal hydroxide that exists as a grayish-white solid.[1] It is characterized by its extreme hygroscopicity, meaning it readily attracts and holds water molecules from the surrounding environment.[2] This property is so pronounced that RbOH is also described as deliquescent, which means it will absorb enough moisture from the air to dissolve and form a liquid solution.[3]

The hygroscopic nature of this compound is a critical consideration in its application, as the absorption of water can lead to changes in its physical state, concentration, and reactivity. Furthermore, this compound readily absorbs carbon dioxide from the air, which can lead to the formation of rubidium carbonate.[3][4] The dissolution of this compound in water is a highly exothermic process and may generate enough heat to cause the solution to boil.[1][2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior and for safe handling.

| Property | Value | References |

| Chemical Formula | RbOH | [5] |

| Molar Mass | 102.475 g/mol | [5] |

| Appearance | Grayish-white solid | [1] |

| Hygroscopic Nature | Extremely hygroscopic, deliquescent | [1][2][3] |

| Melting Point | 382 °C (decomposes) | [5] |

| Boiling Point | 1390 °C | [5] |

| Solubility in Water | 173 g/100 mL (at 30 °C) | [5] |

| Density | 3.1 g/mL (at 25 °C) | [5] |

Quantitative Analysis of Hygroscopicity

Table 2: Illustrative Water Absorption of this compound at 25°C

| Relative Humidity (%) | Water Absorption (% of initial dry weight) - Illustrative | Physical State |

| 10 | < 0.1 | Solid |

| 20 | 0.2 | Solid |

| 30 | 0.5 | Solid |

| 40 | 1.2 | Solid, becoming tacky |

| 50 | 5.0 | Solid, significant surface moisture |

| 60 | Deliquescence Point - Rapid water absorption leading to dissolution | Transition to liquid |

| 70 | > 100 | Aqueous solution |

| 80 | > 150 | Aqueous solution |

| 90 | > 200 | Aqueous solution |

Note: The values in this table are illustrative and intended to represent the expected behavior of a highly hygroscopic and deliquescent substance like this compound. The critical relative humidity (CRH), the point of deliquescence, for strong alkalis like NaOH and KOH is very low, and RbOH is expected to be similar.

Experimental Protocols for Determining Hygroscopicity

The following are detailed methodologies for key experiments to characterize the hygroscopic nature of this compound.

4.1. Gravimetric Analysis using Controlled Humidity Chambers

This method determines the water uptake of a substance at various constant relative humidities.

-

Materials and Equipment:

-

Anhydrous this compound

-

Analytical balance (0.1 mg precision or better)

-

Series of desiccators or sealed chambers

-

Saturated salt solutions to maintain specific relative humidities (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)

-

Temperature-controlled environment (e.g., incubator or constant temperature room) at 25°C

-

Weighing bottles with airtight lids

-

Inert gas (e.g., nitrogen or argon) for handling

-

-

Procedure:

-

Prepare saturated solutions of various salts in sealed chambers and allow them to equilibrate for at least 24 hours to establish a constant relative humidity.

-

In an inert atmosphere (glove box), place a precisely weighed sample of anhydrous this compound (approximately 100-200 mg) into a pre-weighed, open weighing bottle.

-

Place the weighing bottle with the sample into one of the humidity chambers.

-

At regular time intervals (e.g., 2, 6, 12, 24 hours), quickly remove the weighing bottle, seal it, and weigh it on the analytical balance.

-

Return the open weighing bottle to the chamber and continue monitoring the weight until a constant weight (equilibrium) is achieved (typically defined as a weight change of less than 0.1% over a 24-hour period).

-

Repeat this process for each of the different relative humidity chambers with fresh samples of this compound.

-

The percentage of water absorbed is calculated using the formula: % Water Absorption = [(W_t - W_i) / W_i] * 100 where W_t is the weight at time t and W_i is the initial dry weight.

-

4.2. Dynamic Vapor Sorption (DVS) Analysis

DVS is a more sophisticated and automated method for obtaining a moisture sorption isotherm.

-

Instrument: A Dynamic Vapor Sorption analyzer.

-

Procedure:

-

A small, accurately weighed sample of anhydrous this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

The sample is initially dried under a stream of dry nitrogen gas at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass.

-

The instrument is programmed to incrementally increase the relative humidity in a stepwise fashion (e.g., in 10% RH steps from 0% to 95% RH).

-

At each RH step, the instrument maintains the humidity level and continuously monitors the sample's weight until equilibrium is reached.

-

Once the sorption cycle is complete, the instrument can be programmed to perform a desorption cycle by incrementally decreasing the relative humidity.

-

The DVS software automatically plots the percentage change in mass against the relative humidity to generate the moisture sorption and desorption isotherms.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the hygroscopic nature of this compound.

References

- 1. Control of Humidity with Potassium Hydroxide, Sulphuric Acid, or other Solutions | Semantic Scholar [semanticscholar.org]

- 2. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 3. particletechlabs.com [particletechlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Critical relative humidity - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reaction of Rubidium Metal with Water

Audience: Researchers, scientists, and drug development professionals.

Abstract: The reaction between rubidium metal and water is a quintessential example of the vigorous reactivity of alkali metals. This guide provides a comprehensive technical overview of this highly exothermic single displacement reaction, which yields rubidium hydroxide (B78521) (RbOH) and hydrogen gas (H₂). It consolidates quantitative data on the physical, chemical, and thermodynamic properties of the reactants and products. Furthermore, this document outlines detailed experimental protocols for both qualitative demonstration and the principles of quantitative calorimetric analysis, while placing a strong emphasis on the critical safety protocols required for handling metallic rubidium.

Chemical and Physical Principles

The reaction is characterized by its extreme speed and significant energy release. As a Group 1 element, rubidium has a single valence electron which it readily donates, making it the second most electropositive and reactive stable alkali metal.[1][2][3]

Reaction Equation and Stoichiometry

When solid rubidium (Rb) is introduced to liquid water (H₂O), it rapidly displaces hydrogen to form an aqueous solution of rubidium hydroxide and hydrogen gas. The balanced chemical equation for this reaction is:

2Rb(s) + 2H₂O(l) → 2RbOH(aq) + H₂(g) [4][5]

This reaction is exceptionally fast and violent; if conducted in a glass vessel, the container is likely to shatter due to the rapid energy release.[6][7]

Thermodynamics

The reaction is highly exothermic, releasing a significant amount of heat, which is often sufficient to ignite the hydrogen gas produced.[1][2][3] The standard enthalpy of reaction (ΔH°ᵣₓₙ) can be estimated using Hess's Law, by summing the enthalpy changes for the conceptual steps involved in converting the solid metal to an aqueous ion.

The overall process for the metal can be broken down as follows:

-

Atomization: Converting solid rubidium to gaseous atoms (endothermic).

-

Ionization: Removing an electron from gaseous rubidium atoms to form gaseous ions (endothermic).

-

Hydration: Dissolving the gaseous ions in water (exothermic).

The corresponding enthalpy changes for the complete reaction, including the transformation of water, are detailed in Table 2.

Kinetics

Data Presentation

The quantitative data for the reactants, products, and the reaction itself are summarized in the following tables.

Table 1: Properties of Reactants and Products

| Property | Rubidium (Rb) | Water (H₂O) | This compound (RbOH) |

|---|---|---|---|

| Molar Mass | 85.47 g/mol [1] | 18.02 g/mol | 102.48 g/mol [11] |

| Appearance | Silvery-white soft solid[1] | Colorless liquid | Grayish-white deliquescent solid[10][11] |

| Density | 1.53 g/cm³[3] | 0.998 g/cm³ (at 20°C) | 3.203 g/cm³[11] |

| Melting Point | 39.3 °C[1] | 0 °C | 382 °C (decomposes)[4] |

| Boiling Point | 688 °C[1] | 100 °C | 1,390 °C[4] |

| Solubility in Water | Reacts violently | N/A | 173 g/100 mL (at 30°C)[4] |

Table 2: Thermodynamic Data for the Reaction of Rubidium with Water Reaction: 2Rb(s) + 2H₂O(l) → 2RbOH(aq) + H₂(g)

| Thermodynamic Parameter | Value | Notes |

|---|---|---|

| Atomization Enthalpy (Rb) | +86 kJ/mol[1] | Energy required to form gaseous atoms from solid metal. |

| First Ionization Energy (Rb) | +402 kJ/mol[1] | Energy required to remove the valence electron. |

| Hydration Enthalpy (Rb⁺) | -297 kJ/mol | Energy released when gaseous ions are dissolved in water. |

| Enthalpy Change for Water | -382 kJ/mol[12][13] | Enthalpy change for H₂O → OH⁻(aq) + ½H₂(g). |

| Std. Enthalpy of Reaction (ΔH°ᵣₓₙ) | -195 kJ/mol of Rb | Calculated per mole of Rubidium: (86 + 402 - 297 - 382) / 2 ≈ -195.5 kJ/mol. |

| Std. Enthalpy of Formation (RbOH(s)) | -413.8 kJ/mol[4][6][14] | For solid this compound. |

Table 3: Comparative Reactivity Trends for Group 1 Metals

| Element | Atomization Energy (kJ/mol)[1] | First Ionization Energy (kJ/mol)[1] | Sum of Energy Inputs (kJ/mol)[1] |

|---|---|---|---|

| Li | +161 | +519 | +680 |

| Na | +109 | +494 | +603 |

| K | +90 | +418 | +508 |

| Rb | +86 | +402 | +488 |

| Cs | +79 | +376 | +455 |

Visualizations

The following diagrams illustrate the reaction pathway, a typical experimental workflow, and a critical safety protocol.

Caption: Thermodynamic pathway for the reaction based on Hess's Law.

Caption: Workflow for a qualitative demonstration of the reaction.

Caption: Safety protocol flowchart for handling rubidium metal.

Experimental Protocols

Extreme caution must be exercised. These protocols are intended for trained professionals in a controlled laboratory setting with appropriate safety infrastructure.

Protocol for Qualitative Demonstration

This protocol demonstrates the reactivity of rubidium with water.

Objective: To observe the qualitative characteristics of the reaction.

Materials:

-

Small piece of rubidium metal (<50 mg) stored under mineral oil.

-

Large crystallizing dish or beaker (≥ 2 L).

-

Deionized water.

-

Blast shield.

-

Fume hood.

-

Long-handled tongs or forceps.

-

Class D (dry powder) fire extinguisher.

-

Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves.

Procedure:

-

Preparation: Place the crystallizing dish inside a fume hood and fill it approximately halfway with deionized water. Place a blast shield in front of the fume hood sash.

-

Safety Check: Ensure all required PPE is worn and the Class D fire extinguisher is accessible. Confirm that all surfaces and tools are completely dry.[14]

-

Handling Rubidium: In an inert atmosphere (glove box), use forceps to retrieve a small piece of rubidium. If coated in oil, blot it dry with filter paper.

-

Initiating the Reaction: Using long-handled tongs, gently drop the piece of rubidium into the center of the water from a low height. Immediately step back.

-

Observation: Observe the reaction from behind the blast shield. Note the rapid production of gas, the movement of the metal (rubidium is denser than water and will sink), and any ignition of the hydrogen gas.[1][8]

-

Disposal: Neutralize the resulting basic solution with a weak acid before disposing of it according to institutional guidelines.

Principles of Calorimetric Measurement

Direct calorimetric measurement of this reaction is exceptionally hazardous and requires a specialized, custom-built, sealed, and explosion-proof (bomb) calorimeter. The following outlines the theoretical principles.

Objective: To determine the enthalpy of reaction (ΔHᵣₓₙ) for Rb and H₂O.

Methodology Principle:

-

A sealed, robust reaction vessel ("bomb") is placed within a larger, insulated container of a precisely known mass of water (the calorimeter).

-

A known, small mass of rubidium is held in a compartment within the bomb, separate from a known mass of deionized, de-gassed water.

-

The initial temperature of the water in the calorimeter (T_initial) is recorded with a high-precision thermometer.

-

The reaction is initiated remotely (e.g., by breaking the barrier between the rubidium and water).

-

The exothermic reaction releases heat, which is transferred first to the bomb and then to the surrounding water in the calorimeter, causing its temperature to rise.

-

The temperature of the calorimeter water is recorded until a maximum, stable temperature (T_final) is reached.

-

The total heat absorbed by the calorimeter and its water content (q_cal) is calculated using the formula: q_cal = (m_water * C_water + C_cal) * ΔT Where:

-

ΔT = T_final - T_initial

-

m_water = mass of water in the calorimeter

-

C_water = specific heat capacity of water (4.184 J/g°C)

-

C_cal = the heat capacity of the calorimeter itself (determined in a separate calibration experiment).

-

-

Assuming all heat from the reaction is absorbed by the calorimeter (q_rxn = -q_cal), the enthalpy of reaction per mole of rubidium can be calculated: ΔHᵣₓₙ = q_rxn / n_Rb Where n_Rb is the number of moles of rubidium used.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. WebElements Periodic Table » Rubidium » reactions of elements [webelements.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. shout.education [shout.education]

- 12. Rubidium_hydroxide [chemeurope.com]

- 13. Activity Series - Alkali Metals in Water | Department of Chemistry | University of Washington [chem.washington.edu]

- 14. bu.edu [bu.edu]

A Technical Guide to the Molar Mass and Density of Rubidium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of rubidium hydroxide (B78521) (RbOH), specifically its molar mass and density. The information is presented to support research, development, and quality control activities where precise data and methodologies are critical. This document includes tabulated data, detailed experimental protocols for property determination, and graphical representations of the workflows.

Core Properties of Rubidium Hydroxide

This compound is a strong alkali metal hydroxide known for its highly corrosive and hygroscopic nature. Accurate knowledge of its molar mass and density is essential for various scientific applications, including stoichiometric calculations, solution preparation, and material characterization.

Quantitative Data Summary

The molar mass and density of this compound are summarized in the table below for easy reference. These values are based on established scientific literature and analytical data.

| Property | Value | Units | Conditions |

| Molar Mass | 102.475 | g/mol | |

| Density | 3.203 | g/cm³ | solid, at 25 °C |

Note: The molar mass is a calculated value based on the atomic masses of its constituent elements. The density is an experimentally determined value for the solid state.

Experimental Determination Protocols

Precise experimental determination of the molar mass (via equivalent mass) and density of this compound requires careful handling due to its hazardous properties. The following sections detail the methodologies for these measurements.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. RbOH is highly corrosive and can cause severe skin burns and eye damage.[1] It is also hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere.[2]

Personal Protective Equipment (PPE) Required:

-

Chemical splash goggles and a face shield[3]

-

Alkali-resistant gloves (e.g., neoprene, nitrile, or butyl rubber)[1]

-

A lab coat and closed-toe shoes[1]

All handling of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][3]

Protocol 1: Experimental Verification of Molar Mass via Titration

The molar mass of a base can be experimentally verified by determining its equivalent mass through acid-base titration.[4][5] For a monohydroxide base like this compound, the equivalent mass is equal to the molar mass because one mole of RbOH reacts with one mole of protons (H⁺).[6]

Objective: To determine the equivalent mass of this compound by titrating a known mass of RbOH with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

Materials:

-

Solid this compound (high purity)

-

Standardized hydrochloric acid solution (~0.1 M)

-

Phenolphthalein (B1677637) indicator solution

-

Deionized water

-

Analytical balance

-

Buret (50 mL)

-

Volumetric flasks and pipettes

-

Erlenmeyer flasks

Procedure:

-

Preparation of RbOH Solution:

-

Inside a chemical fume hood, accurately weigh approximately 0.25 g of solid this compound on an analytical balance. Record the exact mass.

-

Carefully transfer the weighed RbOH to a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water to dissolve the solid. Swirl gently to ensure complete dissolution.

-

Add 2-3 drops of phenolphthalein indicator to the flask. The solution will turn pink.

-

-

Titration Setup:

-

Rinse a 50 mL buret with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip.

-

Record the initial volume of the HCl solution in the buret to two decimal places.

-

-

Titration Process:

-

Place the Erlenmeyer flask containing the RbOH solution under the buret.

-

Slowly add the HCl solution from the buret to the flask while continuously swirling the flask.

-

Continue adding the acid until the pink color of the solution disappears and the solution becomes colorless. This is the endpoint of the titration.

-

Record the final volume of the HCl solution in the buret.

-

-

Calculations:

-

Calculate the volume of HCl used: Volume_HCl = Final_Volume - Initial_Volume.

-

Calculate the moles of HCl used: Moles_HCl = Molarity_HCl × Volume_HCl (in L).

-

At the equivalence point, the moles of HCl equal the moles of RbOH.

-

Calculate the experimental equivalent mass of RbOH: Equivalent_Mass_RbOH = Mass_RbOH / Moles_HCl.

-

-

Repeat: Perform the titration in triplicate to ensure accuracy and precision, and calculate the average equivalent mass.

Protocol 2: Density Determination of Solid this compound

The density of a solid can be determined using a pycnometer, a specialized flask that allows for the precise measurement of volume.[7][8] This method is suitable for solids that do not dissolve in the working liquid. Given that RbOH is highly soluble in water, an inert, non-polar solvent in which RbOH is insoluble (e.g., a high-purity hydrocarbon like kerosene (B1165875) or mineral oil of known density) must be used.

Objective: To determine the density of solid this compound using the pycnometer method with an inert liquid.

Materials:

-

Solid this compound (in small pellet or powder form)

-

Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

-

Inert liquid of known density (e.g., kerosene)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Mass of the Empty Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance. Record this mass (m₁).

-

-

Mass of Pycnometer with Solid:

-

Inside a fume hood, carefully add a small amount of solid this compound to the pycnometer.

-

Weigh the pycnometer containing the solid sample. Record this mass (m₂).

-

The mass of the solid is m_solid = m₂ - m₁.

-

-

Mass of Pycnometer with Solid and Inert Liquid:

-

Add the inert liquid to the pycnometer containing the solid until it is completely full.

-

Insert the stopper carefully, allowing any excess liquid and trapped air to escape through the capillary.

-

Place the pycnometer in a constant temperature bath (e.g., at 25 °C) to allow it to reach thermal equilibrium.[9]

-

Once equilibrated, ensure the liquid level is at the mark on the capillary. Dry the outside of the pycnometer thoroughly.

-

Weigh the pycnometer containing the solid and the inert liquid. Record this mass (m₃).

-

-

Mass of Pycnometer with Inert Liquid Only:

-

Empty and clean the pycnometer.

-

Fill the pycnometer completely with the inert liquid.

-

Follow the same procedure as in step 3 to bring it to the same constant temperature and weigh it. Record this mass (m₄).

-

-

Calculations:

-

Mass of the inert liquid that fills the pycnometer: m_liquid_full = m₄ - m₁.

-

Volume of the pycnometer (and the inert liquid): V_pycnometer = m_liquid_full / density_liquid.

-

Mass of the inert liquid in the pycnometer with the solid: m_liquid_partial = m₃ - m₂.

-

Volume of the inert liquid in the pycnometer with the solid: V_liquid_partial = m_liquid_partial / density_liquid.

-

Volume of the solid this compound: V_solid = V_pycnometer - V_liquid_partial.

-

Density of the solid this compound: Density_RbOH = m_solid / V_solid.

-

Process Visualizations

To aid in the understanding of the experimental procedures, the following diagrams illustrate the logical workflows.

Caption: Workflow for Molar Mass Verification via Titration.

Caption: Workflow for Density Determination using a Pycnometer.

References

- 1. research.uga.edu [research.uga.edu]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drcarman.info [drcarman.info]

- 6. selfstudys.com [selfstudys.com]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

A Comprehensive Technical Guide to the Dissociation of Rubidium Hydroxide in Aqueous Solution

This technical guide provides an in-depth analysis of the dissociation of rubidium hydroxide (B78521) (RbOH) in aqueous solutions. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this strong base. This guide covers the fundamental principles of its dissociation, quantitative data, experimental protocols for characterization, and safety considerations.

Introduction to Rubidium Hydroxide